molecular formula C8H11N3O B12231960 N-cyclopropyl-5-methoxypyrimidin-2-amine

N-cyclopropyl-5-methoxypyrimidin-2-amine

Cat. No.: B12231960
M. Wt: 165.19 g/mol
InChI Key: FJPLOXPTJOLVQN-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-methoxypyrimidin-2-amine is a pyrimidine derivative featuring a methoxy (-OCH₃) substituent at position 5 and a cyclopropylamine (-NH-C₃H₅) group at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. This compound is often utilized as an intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis, due to its ability to interact with biological targets through both hydrophobic and polar interactions .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-cyclopropyl-5-methoxypyrimidin-2-amine

InChI

InChI=1S/C8H11N3O/c1-12-7-4-9-8(10-5-7)11-6-2-3-6/h4-6H,2-3H2,1H3,(H,9,10,11)

InChI Key

FJPLOXPTJOLVQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-methoxypyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group at position 5 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at reflux temperature.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-cyclopropyl-5-methoxypyrimidin-2-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of N-cyclopropyl-5-substituted pyrimidin-2-amine derivatives.

Scientific Research Applications

N-cyclopropyl-5-methoxypyrimidin-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methoxypyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N-cyclopropyl-5-methoxypyrimidin-2-amine:

Compound Substituents Key Features
This compound -NH-C₃H₅ (position 2), -OCH₃ (position 5) Combines steric strain (cyclopropyl) and electron donation (methoxy).
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine -Cl (position 4), -OCH₃ (position 6), -CH₃ (position 2) Chlorine enhances reactivity for nucleophilic substitution; methyl adds bulk.
N-(2-Methoxy-5-methylphenyl)-…pyrimidin-4-amine -NH-(methoxy-methylphenyl) (position 4), -CH₃ (position 2), -C₆H₄-CH₃ (position 6) Bulky aryl groups increase lipophilicity; potential for π-π stacking.

Electronic and Steric Effects

  • In contrast, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine has a methoxy group at position 6, which may alter regioselectivity in reactions.
  • Cyclopropyl vs. Aryl Substituents: The cyclopropyl group in the target compound introduces significant steric strain, which could hinder rotational freedom but improve binding specificity in enzyme pockets. The aryl substituents in the compound from Ambeed, Inc.

Research Findings and Hypothetical Data

While direct comparative studies are absent in the provided evidence, inferred properties based on structural analysis include:

Property This compound 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine N-(2-Methoxy-5-methylphenyl)-…pyrimidin-4-amine
Molecular Weight (g/mol) ~195 ~217 ~349
Estimated logP 1.2–1.8 1.5–2.0 3.5–4.2
Reactivity Moderate (amine-directed) High (Cl substitution) Low (steric hindrance)

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